9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Beschreibung
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
9-fluoro-8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H9FO3/c11-9-8(13)4-3-6-7(12)2-1-5-14-10(6)9/h3-4,13H,1-2,5H2 |
InChI-Schlüssel |
DKBKFCUEKROIBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C(=C(C=C2)O)F)OC1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Formation of the Dihydrobenzo[b]oxepin Core
The core structure is synthesized via Friedel-Crafts acylation or acid-catalyzed cyclization. For example, reacting 4-methoxyphenol with succinic anhydride in the presence of AlCl₃ yields 4-(4-methoxyphenyl)-4-oxobutanoic acid, which undergoes Wolff-Kishner-Huang-Minlon reduction to form 4-(4-methoxyphenyl)butanoic acid. Cyclization using polyphosphoric acid (PPA) at 110°C produces 8-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
Reaction Conditions :
Step 2: Regioselective Fluorination
Electrophilic fluorination at the 9-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile. The methoxy group at the 8-position directs fluorination to the adjacent para position.
Reaction Conditions :
Step 3: Demethylation to Introduce Hydroxyl Group
The methoxy group at the 8-position is demethylated using BBr₃ in dichloromethane at −78°C to yield the hydroxyl group.
Reaction Conditions :
Step 1: Synthesis of 3-Fluoro-4-methoxyphenol
3-Fluoro-4-methoxyphenol is prepared via diazotization of 4-methoxy-2-nitroaniline followed by Balz-Schiemann reaction with HF/pyridine.
Reaction Conditions :
Step 2: Friedel-Crafts Acylation and Cyclization
The fluorinated phenol is acylated with succinic anhydride using AlCl₃, followed by reduction and cyclization as in Route 1.
Key Advantage : Avoids challenging late-stage fluorination but requires handling hazardous HF.
Optimization and Challenges
Fluorination Efficiency
Cyclization Yield Improvement
-
Catalyst Screening : Replacing PPA with p-toluenesulfonic acid (p-TsOH) in toluene increases cyclization yield to 78% by reducing side reactions.
Analytical Characterization
Spectroscopic Data
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.20 (s, 1H), 2.90–2.70 (m, 4H), 1.95 (quin, J = 6.8 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.1 (C=O), 162.3 (C-F), 158.9 (C-OH), 134.5, 129.8, 115.2, 113.4, 70.1, 32.4, 28.9, 22.1 |
| IR (cm⁻¹) | 1685 (C=O), 1602 (C=C), 1240 (C-F) |
| Melting Point | 142–144°C |
Purity Assessment
Scale-Up Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
9-Fluor-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder den Oxidationszustand bestehender Gruppen verändern.
Reduktion: Dies kann verwendet werden, um die funktionellen Gruppen der Verbindung zu modifizieren, was möglicherweise ihre biologische Aktivität verändert.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wodurch Derivate mit unterschiedlichen Eigenschaften entstehen können.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation ein Keton- oder Carbonsäurederivat ergeben, während die Substitution neue funktionelle Gruppen wie Halogenide oder Alkylgruppen einführen kann.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has shown promise in the development of new therapeutic agents. Research indicates that it exhibits significant anti-inflammatory properties, making it a candidate for treating neuroinflammatory diseases. The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and influencing microglial activation .
Key Findings :
- Anti-inflammatory Activity : In vitro studies demonstrate that the compound reduces pro-inflammatory markers in activated microglial cells, suggesting its potential as an anti-neuroinflammatory agent.
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative conditions.
Neuropharmacology
The compound's ability to interact with various receptors involved in neuronal signaling pathways positions it as a significant player in neuropharmacology. Its mechanism of action includes modulation of neurotransmitter systems and inhibition of neurotoxic factors .
Applications in Neuropharmacology :
- Potential Treatment for Neurodegenerative Diseases : The compound's neuroprotective effects may be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.
- Cytokine Modulation : By influencing cytokine production, it may help manage chronic neuroinflammatory states associated with these diseases.
Industrial Applications
Beyond medicinal uses, this compound can serve as a precursor for developing new materials or as an intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to novel compounds with potential applications in pharmaceuticals and materials science .
Wirkmechanismus
The mechanism of action of 9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its antibacterial or anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on Benzo[b]oxepin Derivatives
- Fluorine vs. Methoxy Groups: The 8-methoxy analog (similarity score 0.89) lacks the hydroxyl group, reducing hydrogen-bonding capacity but increasing lipophilicity .
- Halogen Substitutions : Bromine at position 8 (similarity 0.89) introduces steric bulk and alters electronic properties, which may hinder membrane permeability compared to fluorine . The 8,9-difluoro analog (CAS 1341995-45-6) shows synergistic electronic effects, likely improving interactions with hydrophobic enzyme pockets .
Biologische Aktivität
9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic compound belonging to the benzoxepin class, characterized by a unique bicyclic structure that includes a fluorine atom at the 9-position and a hydroxyl group at the 8-position. This compound has garnered attention due to its notable biological activities, particularly in anti-inflammatory and neuroprotective contexts.
- Molecular Formula : CHFO
- Molecular Weight : 196.17 g/mol
- IUPAC Name : 9-fluoro-8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and influencing microglial activation. In vitro studies demonstrated its ability to reduce the expression of pro-inflammatory markers in activated microglial cells, suggesting its potential as an anti-neuroinflammatory agent.
Neuroprotective Effects
The compound's neuroprotective effects are attributed to its interaction with various signaling pathways involved in neuronal protection. It has been observed to influence microglial polarization and cytokine production, which are critical in neuroinflammatory diseases. The modulation of these pathways positions it as a candidate for therapeutic applications in neurodegenerative disorders.
The mechanism of action of this compound involves its interaction with specific molecular targets that regulate biological pathways. This compound can inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed anti-inflammatory and neuroprotective effects.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine and hydroxyl groups | Anti-inflammatory |
| 3,4-Dihydrobenzo[b]oxepin-5(2H)-one | No fluorine; basic benzoxepin structure | Limited biological activity |
| 4-Amino-9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one | Amino group enhances solubility | Potentially improved activity |
| Benzodioxole Derivatives | Different functional groups | Varies widely based on substitutions |
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to structurally similar compounds.
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Neuroinflammation Study : A study demonstrated that treatment with this compound led to a significant reduction in levels of pro-inflammatory cytokines in an animal model of neuroinflammation, indicating its potential utility in treating neurodegenerative diseases.
- Cytotoxicity Assessment : In cytotoxicity assays against various cancer cell lines, derivatives of this compound showed promising results, suggesting that modifications could enhance its anticancer properties while maintaining low toxicity levels .
Q & A
Q. What are the recommended synthetic routes for 9-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, and how can reaction efficiency be optimized?
A multi-step synthesis is typically employed, starting with fluorinated aromatic precursors. Microwave-assisted cyclization (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency by reducing side products, as demonstrated in the synthesis of structurally similar heterocycles . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Monitor intermediates using TLC and confirm final product integrity via H/C NMR.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?
Key techniques include:
- NMR : Assign signals using H, C, and F NMR to confirm regiochemistry and fluorine substitution. For example, coupling constants in H NMR can resolve stereochemical ambiguities .
- IR : Validate hydroxyl (broad ~3200 cm) and ketone (strong ~1700 cm) groups.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]).
If data conflicts arise (e.g., unexpected splitting in NMR), use variable-temperature NMR or isotopic labeling to probe dynamic effects .
Q. How should researchers handle stability and storage considerations for this compound?
Store under inert atmosphere (N/Ar) at –20°C to prevent oxidation of the hydroxyl group and ketone hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., quinone formation from oxidation) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during fluorination or hydroxylation of the benzo[b]oxepin core?
Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals (FMOs). For example, electrophilic fluorination favors electron-rich positions, while directing groups (e.g., –OH) can steer selectivity. Experimental validation via competitive reactions under varying conditions (e.g., solvent polarity, temperature) is critical .
Q. How can contradictions in spectral data (e.g., 19^{19}19F NMR shifts vs. computational predictions) be resolved?
Discrepancies may arise from solvent effects or conformational flexibility. Compare experimental F NMR shifts with simulated spectra (GIAO method at B3LYP/6-311+G(d,p) level). If unresolved, synthesize a rigid analog (e.g., methyl-protected derivative) to isolate electronic effects .
Q. What methodologies predict the biological activity of this compound, given its structural complexity?
Combine molecular docking (PDB protein targets) with QSAR models to prioritize in vitro assays. For instance, the hydroxyl and ketone groups may interact with kinase ATP-binding pockets. Validate predictions using enzyme inhibition assays (e.g., IC determination via fluorescence polarization) .
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s stereogenic centers?
Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) for resolution. Alternatively, employ enzymatic kinetic resolution (e.g., lipase-catalyzed acyl transfer) to isolate desired enantiomers. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. What experimental designs elucidate degradation pathways under physiological conditions?
Perform forced degradation studies:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH, followed by LC-MS to detect ring-opened products.
- Photolysis : Expose to UV light (254 nm) for 48h to identify photooxidation byproducts.
- Thermal stress : Heat at 80°C for 72h to assess thermal rearrangement.
Correlate results with in silico degradation prediction tools (e.g., Zeneth) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
